4-chlorobut-2-yn-1-amine Hydrochloride
CAS No.: 77369-59-6
Cat. No.: VC21537640
Molecular Formula: C4H7Cl2N
Molecular Weight: 140.01 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 77369-59-6 |
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Molecular Formula | C4H7Cl2N |
Molecular Weight | 140.01 g/mol |
IUPAC Name | 4-chlorobut-2-yn-1-amine;hydrochloride |
Standard InChI | InChI=1S/C4H6ClN.ClH/c5-3-1-2-4-6;/h3-4,6H2;1H |
Standard InChI Key | HZVTZSFWPLLBRF-UHFFFAOYSA-N |
SMILES | C(C#CCCl)N.Cl |
Canonical SMILES | C(C#CCCl)N.Cl |
Chemical and Physical Properties
Structural Characteristics
4-Chlorobut-2-yn-1-amine Hydrochloride features a linear carbon chain with a triple bond between the second and third carbon atoms. The presence of the triple bond creates a rigid, linear structure that influences the compound's reactivity and three-dimensional orientation. The terminal functional groups—chlorine at one end and an ammonium group at the other—provide sites for nucleophilic and electrophilic reactions, respectively .
The structural formula can be represented as: Cl-CH₂-C≡C-CH₂-NH₃⁺Cl⁻
The InChI key for the parent compound (before hydrochloride formation) is documented in chemical databases, allowing for unambiguous identification in scientific literature and databases .
Physical Properties
As a hydrochloride salt, 4-Chlorobut-2-yn-1-amine Hydrochloride typically exists as a crystalline solid at room temperature. The salt formation enhances stability and allows for better handling compared to the free amine form. The physical properties of the compound are summarized in the following table:
Property | Value/Description |
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Physical State | Crystalline solid |
Color | White to off-white |
Solubility | Soluble in water, DMSO, and polar organic solvents |
Storage Recommendation | Store at -20°C |
Stability | Relatively stable as hydrochloride salt |
The hydrochloride salt formation significantly alters the handling properties compared to the free base, particularly improving stability and solubility in aqueous environments .
Synthesis Methods
General Synthetic Approaches
The synthesis of 4-Chlorobut-2-yn-1-amine Hydrochloride can be accomplished through several methodologies, each with distinct advantages depending on the specific requirements of the synthesis and available starting materials. One common approach involves the chlorination of but-2-yn-1-ol to create 4-chlorobut-2-yn-1-ol, followed by conversion to an amine and subsequent salt formation .
Another synthetic route involves the reaction of 1,4-dichlorobut-2-ene with prop-2-yn-1-ol in the presence of a phase-transfer catalyst like triethylbenzylammonium chloride (TEBAC). This produces intermediates that can be further transformed to yield the desired compound .
Synthetic Applications
The synthetic utility of 4-Chlorobut-2-yn-1-amine Hydrochloride extends to various chemical transformations:
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Stevens Rearrangement: The compound participates in base-mediated rearrangements of ammonium ylides, allowing for the formation of new carbon-carbon bonds under mild conditions .
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Quaternary Salt Formation: Reaction with various compounds in anhydrous diethyl ether medium leads to the corresponding ammonium salts .
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Nucleophilic Substitution: The terminal chlorine provides a site for nucleophilic substitution reactions, enabling further functionalization .
These synthetic capabilities make the compound particularly valuable in creating complex molecular structures with specific functional group arrangements.
Applications and Research Significance
Pharmaceutical Development
4-Chlorobut-2-yn-1-amine Hydrochloride serves as an important intermediate in pharmaceutical synthesis. Its unique structure makes it particularly valuable in developing:
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Anti-cancer agents: The compound is utilized in creating molecules that can modify biological pathways implicated in cancer progression .
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Enzyme inhibitors: It functions as a building block for synthesizing inhibitors of various enzymes, including amine oxidases, which have potential therapeutic applications in neurological and cardiovascular disorders .
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Growth inhibitor derivatives: The compound serves as an educt for synthesizing derivatives of 2,6-diamino-4-hexynoic acid, which exhibits growth inhibitory properties that may be exploited in therapeutic contexts .
The structural features of 4-Chlorobut-2-yn-1-amine Hydrochloride, particularly the alkyne functionality, provide opportunities for selective modification of biological molecules and the development of compounds with specific pharmacological activities .
Agricultural Chemical Development
In agricultural research, 4-Chlorobut-2-yn-1-amine Hydrochloride contributes to the formulation of various agrochemicals:
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Herbicides: The compound is utilized in developing herbicidal agents with selective activity profiles.
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Pesticides: It serves as an intermediate in synthesizing pesticides that target specific biochemical pathways in pest organisms.
These applications leverage the compound's unique chemical reactivity to create agricultural products with enhanced efficacy and selectivity .
Materials Science Applications
The compound plays a role in materials science research, particularly in the development of:
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Specialty polymers: The alkyne functionality allows for participation in click chemistry and other polymerization reactions.
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Functional materials: The compound can be incorporated into materials to impart specific properties or reactivity profiles.
These applications exploit the structural rigidity and functional group arrangement of the compound to create materials with tailored characteristics .
Biochemical Research
In biochemical investigations, 4-Chlorobut-2-yn-1-amine Hydrochloride is valuable for:
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Enzyme interaction studies: The compound helps researchers understand enzyme mechanisms and interactions.
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Therapeutic target discovery: By modifying specific biochemical pathways, it aids in identifying potential therapeutic targets.
This research utility stems from the compound's ability to interact with and modify specific biological molecules in predictable ways .
Hazard Type | Classification | GHS Code |
---|---|---|
Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
Skin Irritation | - | H315: Causes skin irritation |
Eye Irritation | - | H319: Causes serious eye irritation |
Specific Target Organ Toxicity (Single Exposure) | - | H335: May cause respiratory irritation |
Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
These classifications indicate that the compound requires careful handling to prevent adverse health effects and environmental contamination .
Recommended Precautionary Measures
To minimize risks associated with handling 4-Chlorobut-2-yn-1-amine Hydrochloride, the following precautionary measures are recommended:
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Personal Protective Equipment (PPE): Use appropriate gloves, eye protection, and respiratory protection when handling the compound.
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Ventilation: Work in a well-ventilated area or under a fume hood to minimize inhalation exposure.
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Storage: Store at -20°C in sealed containers to maintain stability and prevent degradation.
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Waste Disposal: Dispose of waste according to local regulations for hazardous chemical waste.
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Emergency Procedures: Have appropriate spill control materials and first aid supplies readily available.
Adherence to these precautionary measures helps ensure safe handling and minimizes the risk of adverse incidents .
Current Research and Future Perspectives
Recent Research Findings
Current research involving 4-Chlorobut-2-yn-1-amine Hydrochloride focuses on several areas:
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Development of novel unsaturated amines through Stevens Rearrangement and related processes.
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Creation of new pharmaceutical compounds targeting specific disease pathways.
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Exploration of sustainable synthesis methods to produce the compound more efficiently and with less environmental impact.
These research directions highlight the continuing relevance of the compound in contemporary chemical and pharmaceutical research .
Future Applications
The future applications of 4-Chlorobut-2-yn-1-amine Hydrochloride may include:
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Expanded use in targeted drug delivery systems, leveraging the alkyne functionality for bioorthogonal conjugation chemistry.
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Development of environmentally friendly agrochemicals with enhanced specificity and reduced ecological impact.
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Integration into advanced materials for specialized applications, such as stimuli-responsive polymers or functional coatings.
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Application in emerging fields like medicinal chemistry focusing on previously untreatable conditions.
These potential applications underscore the compound's continuing importance in both basic and applied research contexts .
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